molecular formula C16H17F2NO3 B2942754 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one CAS No. 2097888-85-0

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one

Cat. No.: B2942754
CAS No.: 2097888-85-0
M. Wt: 309.313
InChI Key: CSSFONUIQMNPDR-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an ethanone bridge to a 1,1-difluoro-6-azaspiro[2.5]octan-6-yl moiety. The azaspiro[2.5]octane core introduces conformational rigidity, while the difluoro substitution enhances metabolic stability and electronic properties. Its molecular formula is C₁₆H₁₆F₂NO₃, with a molecular weight of 308.31 g/mol (calculated). The benzo[d][1,3]dioxolyl group is a common pharmacophore in bioactive molecules, often associated with enhanced binding affinity to neurological or enzymatic targets .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3/c17-16(18)9-15(16)3-5-19(6-4-15)14(20)8-11-1-2-12-13(7-11)22-10-21-12/h1-2,7H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSFONUIQMNPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16F2N2O3
  • CAS Number : [Insert CAS Number if available]

The compound features a benzo[d][1,3]dioxole moiety linked to a difluorinated spirocyclic structure, which may contribute to its unique biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar dioxole structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineInhibition (%)Reference
BZM-2PC-347.0
BZM-2MCF-746.8
BTA-1SKLU-138.4

These findings suggest that the presence of the benzo[d][1,3]dioxole ring may enhance the cytotoxic activity against cancer cells.

The proposed mechanism of action for compounds featuring the benzo[d][1,3]dioxole structure involves interaction with estrogen receptors (ERα and GPER). In silico molecular docking studies indicate that these compounds can bind effectively to these receptors, potentially modulating signaling pathways involved in cancer cell proliferation and survival .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, related compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. The synthesized derivatives exhibited varying degrees of antimicrobial activity against selected bacterial pathogens but were primarily noted for their cytotoxic effects on solid tumor cell lines .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in preclinical settings:

Study 1: Cytotoxicity Against Breast Cancer Cells
A study evaluating the cytotoxic effects of various benzodioxole derivatives found that one derivative exhibited an inhibition rate of 21.4% against MCF-7 breast cancer cells compared to a reference drug (tamoxifen) which showed 71.3% inhibition .

Study 2: Inhibition of Pro-inflammatory Cytokines
Research on benzoxazepine derivatives indicated that these compounds could significantly reduce IL-6 and TNF-α levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues with Azaspiro Moieties

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one
  • Structure : Replaces the benzo[d][1,3]dioxol-5-yl group with a meta-tolyl (m-tolyl) substituent.
  • Molecular Formula: C₁₆H₁₉F₂NO.
  • Molecular Weight : 279.32 g/mol .
  • The m-tolyl group may enhance lipophilicity compared to the polar dioxolane ring.
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one
  • Structure: Extends the ethanone bridge to a propanone chain with two phenyl groups.
  • Molecular Formula: C₂₂H₂₃F₂NO.
  • Molecular Weight : 355.4 g/mol .
  • Key Differences: The diphenylpropanone moiety introduces steric bulk, likely reducing membrane permeability. Enhanced hydrophobic interactions may favor binding to lipophilic targets.

Analogues with Benzo[d][1,3]dioxol-5-yl Substituents

1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one
  • Structure: Features an ethylamino-butyl chain instead of the azaspiro ring.
  • Key Differences: The flexible aminoalkyl chain may confer different pharmacokinetic properties, such as increased solubility but reduced metabolic stability .
2-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one
  • Structure: Incorporates a difluorobenzo[d][1,3]dioxolyl group and a quinazolinone core.

Physicochemical and Pharmacological Comparisons

Property Target Compound 1-(m-Tolyl) Analogue Diphenylpropanone Analogue
Molecular Weight (g/mol) 308.31 279.32 355.4
LogP (Predicted) ~2.1 (moderate) ~2.8 (higher lipophilicity) ~3.5 (highly lipophilic)
Key Functional Groups Dioxolane, azaspiro m-Tolyl, azaspiro Diphenylpropanone, azaspiro
Potential Applications CNS-targeting Lipophilic targets Enzymatic inhibition
  • Metabolic Stability: The difluoro-azaspiro ring in the target compound resists oxidative metabolism compared to non-fluorinated spirocyclic analogues .
  • Bioavailability: The benzo[d][1,3]dioxol-5-yl group may improve blood-brain barrier penetration relative to bulkier substituents like diphenylpropanone .

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